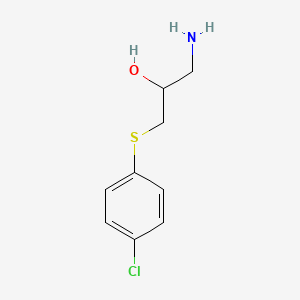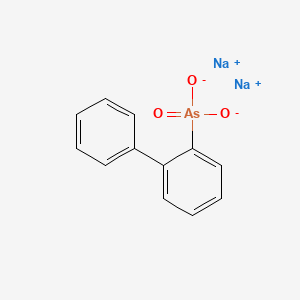
Arsonic acid, (1,1'-biphenyl)-2-YL-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a biphenyl group and an arsonic acid moiety. This compound is often used in scientific research due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt typically involves the reaction of biphenyl derivatives with arsenic-containing reagents under controlled conditions. One common method includes the use of sodium arsenite and biphenyl-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves a multi-step synthesis process. The initial steps include the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the arsonic acid group to different functional groups.
Substitution: The biphenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield arsonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a wide range of biphenyl derivatives.
Aplicaciones Científicas De Investigación
Arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt involves its interaction with specific molecular targets. The arsonic acid group can form bonds with various biomolecules, affecting their structure and function. The biphenyl group provides stability and enhances the compound’s ability to interact with different targets. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Armstrong’s acid (naphthalene-1,5-disulfonic acid): This compound has a similar structure but contains a naphthalene group instead of a biphenyl group.
Benzenesulfonic acid derivatives: These compounds share the sulfonic acid group but differ in their aromatic structures.
Uniqueness
Arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt is unique due to its combination of the biphenyl group and the arsonic acid moiety. This structure provides distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63992-34-7 |
|---|---|
Fórmula molecular |
C12H9AsNa2O3 |
Peso molecular |
322.10 g/mol |
Nombre IUPAC |
disodium;dioxido-oxo-(2-phenylphenyl)-λ5-arsane |
InChI |
InChI=1S/C12H11AsO3.2Na/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-9H,(H2,14,15,16);;/q;2*+1/p-2 |
Clave InChI |
QDXGRHKWESJQSN-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2[As](=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


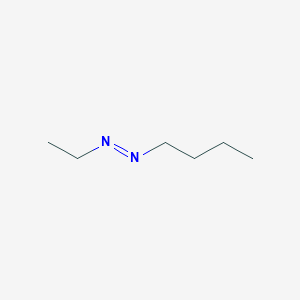

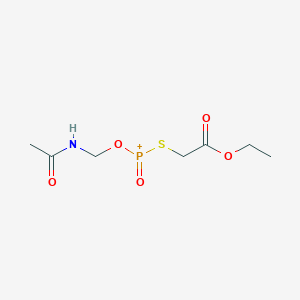
![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)
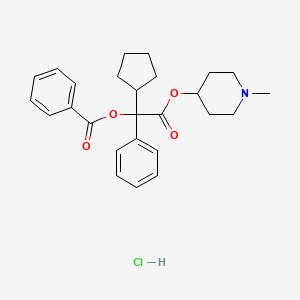

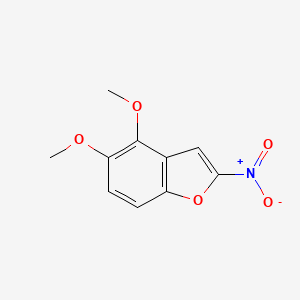
![2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14494046.png)

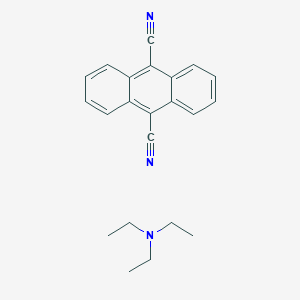
![3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]](/img/structure/B14494056.png)


